1-(1-Adamantyl)-2-bromopropan-1-one

描述

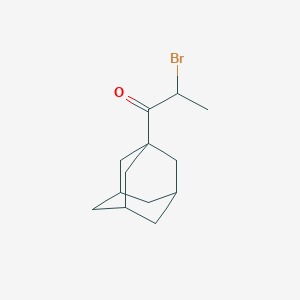

1-(1-Adamantyl)-2-bromopropan-1-one is an organic compound featuring an adamantyl group attached to a brominated propanone structure The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique chemical properties to the compound

准备方法

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(1-adamantyl)propan-1-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and efficient separation and purification techniques .

化学反应分析

Types of Reactions: 1-(1-Adamantyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

Oxidation: Carried out in aqueous or mixed solvent systems under controlled temperature and pH conditions.

Major Products:

Nucleophilic Substitution: Yields substituted adamantyl derivatives depending on the nucleophile used.

Reduction: Produces 1-(1-adamantyl)-2-bromopropanol.

Oxidation: Forms 1-(1-adamantyl)-2-bromopropanoic acid or other oxidized products.

科学研究应用

1-(1-Adamantyl)-2-bromopropan-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the adamantyl group.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, especially those targeting neurological disorders due to the unique properties of the adamantyl group.

Material Science: Utilized in the design of novel materials with enhanced thermal and mechanical properties due to the rigidity of the adamantyl structure.

作用机制

The mechanism of action of 1-(1-Adamantyl)-2-bromopropan-1-one involves its interaction with various molecular targets depending on the context of its use. In medicinal chemistry, the adamantyl group is known to enhance the lipophilicity and stability of compounds, potentially improving their bioavailability and interaction with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

1-(1-Adamantyl)-2-bromopropan-1-one can be compared with other adamantyl derivatives such as:

1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.

1-Adamantylamine: Utilized in the synthesis of antiviral and antiparkinsonian drugs.

1-Adamantylmethanol: Employed in the preparation of polymers and advanced materials.

The uniqueness of this compound lies in its brominated structure, which imparts distinct reactivity and potential for further functionalization compared to other adamantyl derivatives .

生物活性

Overview

1-(1-Adamantyl)-2-bromopropan-1-one is an organic compound characterized by its adamantyl group, which is known for its bulky and rigid structure. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry and organic synthesis. Its interactions with various biological systems make it a subject of interest for researchers exploring antiviral properties, enzyme interactions, and potential therapeutic applications.

- Chemical Formula : CHBrO

- CAS Number : 26525-24-6

- Molecular Weight : 273.19 g/mol

The compound's structure includes a brominated propanone moiety attached to an adamantyl group, which contributes to its unique chemical reactivity and biological interactions.

Antiviral Properties

This compound is related to a class of compounds known for their antiviral properties, particularly against influenza viruses. Adamantane derivatives have been widely studied for their effectiveness in inhibiting viral replication through interference with viral membrane proteins and other mechanisms .

Enzyme Interactions

The compound interacts significantly with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially altering their functions .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and differentiation.

- Gene Expression : The compound can affect gene expression profiles, impacting cellular responses to environmental stimuli.

- Metabolic Processes : It has been shown to influence metabolic pathways, possibly through its effects on enzyme activity.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of adamantane, including this compound, exhibit potent antiviral activity against influenza A viruses. The mechanism involves blocking the M2 proton channel of the virus, thereby preventing viral uncoating .

Case Study 2: Enzyme Interaction Studies

Research highlighted the interaction between this compound and cytochrome P450 enzymes. The compound was shown to inhibit specific isoforms of these enzymes, leading to altered metabolism of co-administered drugs. This finding underscores the importance of understanding drug interactions for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| 1-Adamantylacetic Acid | Antiviral and anti-inflammatory | Used in organic synthesis |

| 1-Adamantylamine | Antiviral properties | Precursor for antiparkinsonian drugs |

| 1-Adamantylmethanol | Material science applications | Used in polymer preparation |

The brominated structure of this compound distinguishes it from other adamantyl derivatives, providing unique reactivity patterns that enhance its potential for further functionalization .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Adamantyl)-2-bromopropan-1-one?

- Methodological Answer : Synthesis typically involves bromination of adamantane derivatives or coupling reactions. For example:

- Grignard Approach : React 1-bromoadamantane with magnesium in anhydrous ether to form a Grignard reagent, followed by addition to a brominated ketone (e.g., 2-bromo-1-phenylpropan-1-one) .

- Acid-Catalyzed Coupling : Brominated adamantyl intermediates (e.g., 2-(1-adamantyl)-4-bromophenol) can be synthesized via sulfuric acid-catalyzed reactions between adamantanol and bromophenols, followed by oxidation or functionalization .

- Deuterated Analogs : Isotopic labeling (e.g., using deuterated bromopropane) may require modified bromination conditions to retain isotopic integrity .

Q. How can NMR and X-ray diffraction confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify adamantyl protons (δ ~1.6–2.1 ppm) and the bromopropanone moiety (ketone carbon δ ~200–210 ppm). Coupling patterns distinguish stereochemistry .

- X-ray Crystallography : Resolves spatial arrangements, such as the adamantyl cage conformation and bromide positioning. Bond angles (e.g., C-Br bond ~1.9 Å) and torsion angles validate steric effects .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential lachrymatory effects of brominated ketones.

- Store in inert atmospheres (argon) to prevent decomposition. Reference safety data for structurally similar bromoadamantanes (e.g., 1-adamantyl bromide) for spill protocols .

Advanced Research Questions

Q. How can competing reaction pathways (substitution vs. elimination) be controlled during nucleophilic substitution of the bromide?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states. Non-polar solvents may promote elimination (e.g., forming propene derivatives) .

- Temperature : Lower temperatures (0–25°C) suppress elimination. Kinetic studies using GC-MS or HPLC can optimize conditions .

Q. How do steric effects from the adamantyl group influence reaction kinetics?

- Methodological Answer :

- Steric Hindrance : The bulky adamantyl group slows nucleophilic attack at the adjacent carbonyl. Compare reaction rates with non-adamantyl analogs (e.g., 2-bromo-1-phenylpropan-1-one) via stopped-flow spectroscopy .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition-state geometries and activation energies .

Q. What strategies resolve contradictions in reported yields for adamantyl-bromopropanone syntheses?

- Methodological Answer :

- Reproducibility Checks : Verify catalyst purity (e.g., trace metal content in Grignard reagents) and moisture levels .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., adamantyl alcohols from hydrolysis) and adjust reaction stoichiometry .

Q. How can isotopic labeling (e.g., C or H) elucidate metabolic or degradation pathways?

- Methodological Answer :

- Synthesis of Deuterated Analogs : Substitute 1-bromopropane-d in Grignard reactions to create H-labeled derivatives .

- Tracing Studies : Use LC-HRMS to monitor isotopic patterns in degradation products (e.g., adamantyl carboxylic acids) under physiological conditions .

属性

IUPAC Name |

1-(1-adamantyl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABYMCZQJXPCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377853 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26525-24-6 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。